Chlormephos: A Technical Guide to its Chemical Structure, Properties, and Biological Interactions
Chlormephos: A Technical Guide to its Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormephos is an organothiophosphate insecticide known for its efficacy against soil-dwelling insects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties of Chlormephos. It details the mechanism of action, focusing on the inhibition of acetylcholinesterase, and outlines its metabolic and environmental degradation pathways. Furthermore, this guide presents detailed experimental protocols for the synthesis, analysis of residues, and assessment of its acute toxicity, serving as a critical resource for researchers in toxicology, environmental science, and pesticide development.
Chemical Identity and Structure
Chlormephos, with the IUPAC name S-(Chloromethyl) O,O-diethyl phosphorodithioate, is a colorless liquid organothiophosphate.[1][2][3] Its chemical structure is characterized by a phosphorodithioate core with two ethyl groups and a chloromethylthio side chain.
Table 1: Chemical Identification of Chlormephos
| Identifier | Value | Reference(s) |
| IUPAC Name | S-(Chloromethyl) O,O-diethyl phosphorodithioate | [3] |
| CAS Number | 24934-91-6 | [4] |
| Molecular Formula | C5H12ClO2PS2 | [4] |
| Molecular Weight | 234.71 g/mol | [2] |
| SMILES | CCOP(=S)(OCC)SCCl | [1] |
| InChI | InChI=1S/C5H12ClO2PS2/c1-3-7-9(10,8-4-2)11-5-6/h3-5H2,1-2H3 | [1] |
| InChIKey | QGTYWWGEWOBMAK-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Chlormephos is a colorless liquid with low solubility in water but is miscible with most organic solvents.[2][4] It is relatively stable in neutral and weakly acidic media but hydrolyzes in alkaline conditions.[1]
Table 2: Physicochemical Properties of Chlormephos
| Property | Value | Reference(s) |
| Physical State | Colorless liquid | [2] |
| Boiling Point | 81-85 °C at 0.1 mmHg | [2][4] |
| Density | 1.260 g/cm³ | [2][4] |
| Vapor Pressure | 0.0056 mmHg at 30 °C | [5] |
| Water Solubility | 60 mg/L at 20 °C | [4] |
| LogP (Octanol-Water Partition Coefficient) | 3.04 | [6] |
Biological Activity and Mechanism of Action
Acetylcholinesterase Inhibition
The primary mechanism of toxicity for Chlormephos, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][6] AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).
The inhibition of AChE by Chlormephos is an irreversible process involving the phosphorylation of a serine residue within the active site of the enzyme. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors. The resulting overstimulation of the nervous system leads to a range of toxic effects, including muscle spasms, paralysis, and ultimately, death.[3]
Toxicology
Chlormephos is highly toxic to mammals through oral, dermal, and inhalation routes of exposure.[6][7]
Table 3: Toxicological Data for Chlormephos
| Test | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 7 mg/kg | [4] |
| LD50 | Rat | Dermal | 27 mg/kg | [4] |
| LD50 | Rabbit | Dermal | >1600 mg/kg | [2] |
| LC50 | Rat | Inhalation (4h) | 88 mg/L | [7] |
| LC50 | Harlequin fish (96h) | - | 2.5 mg/L | [1] |
Metabolism and Degradation
Metabolic Pathway
In rats, Chlormephos is rapidly metabolized and almost completely eliminated in the urine within 24 hours. The primary metabolites are diethyl phosphate and diethyl phosphorothioate.[1] The main soil metabolite of Chlormephos is ethion.[2]
Environmental Fate
Chlormephos is not expected to be persistent in soil, with a reported half-life of 28 days in sandy loam soil.[1] Its moderate aqueous solubility and low volatility suggest a low potential for leaching into groundwater.[6] Degradation in the environment can occur through hydrolysis and microbial action.[8]
Experimental Protocols
Synthesis of Chlormephos
Chlormephos can be synthesized by the reaction of an alkali salt of O,O-diethyldithiophosphoric acid with bromochloromethane.[1][2]
Detailed Protocol:
-
Preparation of Sodium O,O-diethyldithiophosphate: O,O-diethyldithiophosphoric acid is neutralized with a suitable base, such as sodium hydroxide, in an inert solvent.
-
Reaction: Bromochloromethane is added to the solution of sodium O,O-diethyldithiophosphate. The reaction is typically carried out under controlled temperature conditions.
-
Work-up and Purification: The reaction mixture is washed to remove salts and unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.
Analytical Method for Residue Analysis
The determination of Chlormephos residues in environmental samples like soil and water is typically performed using gas chromatography (GC) coupled with a selective detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[1][9][10]
Sample Preparation (Soil):
-
Extraction: A known weight of the soil sample is extracted with an organic solvent, such as a mixture of acetone and dichloromethane.
-
Cleanup: The extract is concentrated and cleaned up using solid-phase extraction (SPE) to remove interfering co-extractives.
-
Analysis: The cleaned extract is then analyzed by GC-MS.
GC-MS Conditions (Illustrative):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, ramped to 280 °C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity of Chlormephos is determined using a standardized protocol, typically following OECD or EPA guidelines.
Protocol Outline:
-
Test Animals: Young adult rats (e.g., Wistar or Sprague-Dawley strain) of a single sex are used.
-
Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.
-
Dose Administration: Chlormephos, dissolved in a suitable vehicle (e.g., corn oil), is administered by oral gavage to fasted animals.
-
Dose Levels: A range of dose levels is tested to determine the dose that causes mortality in 50% of the animals.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.
-
Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods.
Conclusion
This technical guide has provided a detailed overview of the chemical and biological properties of Chlormephos. The data presented, including its chemical structure, physicochemical characteristics, toxicological profile, and mechanism of action, are essential for researchers in the fields of pesticide science, toxicology, and environmental safety. The outlined experimental protocols for synthesis, analysis, and toxicity testing offer a practical resource for laboratory investigations involving this compound. A thorough understanding of Chlormephos is crucial for its safe handling, the development of effective analytical methods, and the assessment of its environmental and health impacts.
References
- 1. Chlormephos | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlormephos – Wikipedia [de.wikipedia.org]
- 3. Chlormephos - Wikipedia [en.wikipedia.org]
- 4. Chlormephos [drugfuture.com]
- 5. CHLORMEPHOS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Chlormephos (Ref: MC 2188) [sitem.herts.ac.uk]
- 7. agilent.com [agilent.com]
- 8. Understanding the Fate of Pesticides after Application – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. epa.gov [epa.gov]
